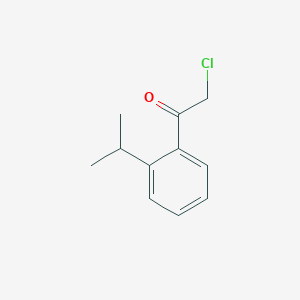

2-Chloro-1-(2-isopropylphenyl)ethanone

Description

Overview of α-Haloketones as Versatile Synthetic Intermediates

α-Haloketones are a class of organic compounds characterized by a halogen atom positioned on the carbon atom adjacent (the α-position) to a carbonyl group. nih.gov This arrangement of functional groups results in a molecule with two key electrophilic centers: the carbonyl carbon and the α-carbon bearing the halogen. google.com The inductive effect of the carbonyl group enhances the polarity of the carbon-halogen bond, increasing the electron deficiency at the α-carbon and making it highly susceptible to nucleophilic attack. nih.gov

This inherent reactivity makes α-haloketones exceptionally useful as building blocks in organic synthesis. nih.govevitachem.com They participate in a wide array of chemical transformations, most notably nucleophilic substitution reactions (SN2), where the halogen is displaced by a variety of nucleophiles. numberanalytics.com These reactions are fundamental to forming new carbon-carbon and carbon-heteroatom bonds. Furthermore, α-haloketones are precursors for numerous important reactions, including:

The Favorskii rearrangement: Treatment with a base leads to the formation of a cyclopropanone (B1606653) intermediate, which can rearrange to form carboxylic acid derivatives. libretexts.org

Heterocycle synthesis: They are key starting materials for synthesizing a vast range of nitrogen-, sulfur-, and oxygen-containing heterocycles like imidazoles, thiazoles, and furans. nih.govgoogle.com

Formation of enolates: Reductive dehalogenation of α-haloketones can generate specific enolates, which are powerful intermediates for forming C-C bonds through reactions like alkylations and aldol (B89426) condensations. reddit.com

The reactivity of α-haloketones is significantly higher than that of corresponding alkyl halides in bimolecular nucleophilic substitution reactions, a feature that underscores their utility as potent alkylating agents. nih.govlibretexts.org

Significance of Substituted Acetophenones in Organic Synthesis and Medicinal Chemistry Scaffolds

Acetophenone (B1666503), the simplest aromatic ketone, and its derivatives are foundational structures in organic chemistry. epa.govsimsonpharma.com When the phenyl ring of acetophenone is substituted, the resulting compounds serve as crucial precursors and molecular scaffolds for a multitude of applications, particularly in medicinal chemistry and materials science. scbt.comdoubtnut.comnumberanalytics.com

The modification of the acetophenone backbone with various substituents leads to compounds with diverse and often enhanced biological activities. Substituted acetophenones are integral to the synthesis of numerous pharmaceuticals, including agents with anti-inflammatory, antimicrobial, anticancer, and analgesic properties. doubtnut.com They are considered privileged scaffolds because their rigid structure allows for the precise spatial orientation of functional groups, which is critical for effective interaction with biological targets like enzymes and receptors. scbt.com

In organic synthesis, substituted acetophenones are starting materials for creating more complex molecules such as chalcones, pyrazoles, and various heterocyclic systems. numberanalytics.com Their versatility makes them indispensable tools for drug discovery and development, allowing chemists to systematically modify structures to optimize efficacy and safety profiles. epa.gov

Table 1: Applications of Acetophenone Derivatives

| Application Area | Examples of Synthesized Compounds/Scaffolds | Therapeutic Potential |

|---|---|---|

| Medicinal Chemistry | Nitrogen-containing heterocycles (e.g., quinoxalines, imidazoles) scbt.com | Anticancer, Antidepressant, Antibiotic scbt.com |

| Chalcones, Pyrazoles numberanalytics.com | Anti-inflammatory, Antimicrobial | |

| Marketed Drugs (e.g., Zolpidem, Cinacalcet) epa.gov | Hypnotic-sedative, Calcimimetic epa.gov | |

| Agrochemicals | Herbicide models (e.g., Xanthoxyline, Acetosyringone) simsonpharma.com | Herbicidal simsonpharma.com |

| Industrial Chemistry | Fragrances, Photoinitiators epa.govscbt.com | Perfumes, Polymerization catalysts scbt.com |

Unique Structural Features and Reactivity Profile of 2-Chloro-1-(2-isopropylphenyl)ethanone within α-Haloketone Chemistry

This compound is an α-haloketone distinguished by the presence of a bulky isopropyl group at the ortho-position of the phenyl ring. This specific substitution pattern introduces significant structural and electronic features that modulate its reactivity compared to unsubstituted or para-substituted analogues like 2-chloroacetophenone (B165298) or 2-chloro-1-(4-isopropylphenyl)ethanone.

The most prominent feature is steric hindrance . The isopropyl group, positioned directly adjacent to the ethanone (B97240) moiety, physically obstructs the space around the carbonyl carbon and the α-carbon. This steric congestion has profound implications for its reaction profile:

Nucleophilic Attack at the Carbonyl Carbon: The approach of nucleophiles to the carbonyl carbon is impeded, which would be expected to decrease the rates of reactions such as additions or the formation of intermediates like cyanohydrins. Ketones are generally less reactive than aldehydes in nucleophilic additions due to both electronic and steric factors, and this effect is amplified in this compound.

SN2 Reaction at the α-Carbon: The accessibility of the α-carbon for backside attack by a nucleophile is also reduced. This steric shielding can slow down the rate of SN2 displacement of the chloride ion, a hallmark reaction of α-haloketones. In many cases, bulky substituents near a reaction center can significantly decrease reaction rates.

From an electronic standpoint, the isopropyl group is a weak electron-donating group through induction. This effect slightly increases the electron density on the phenyl ring and the carbonyl carbon, which can marginally decrease the electrophilicity of the carbonyl group. However, the steric effects are generally considered to be the dominant factor influencing the reactivity of ortho-substituted aromatic ketones.

The combination of these features makes this compound a unique substrate. While it retains the fundamental reactivity of an α-haloketone, the rates and outcomes of its reactions are heavily influenced by the ortho-substituent. This can be exploited in synthesis to favor certain reaction pathways over others or to introduce specific stereochemical control.

Table 2: Comparative Structural Features and Expected Reactivity

| Compound | Key Structural Feature | Expected Impact on Reactivity |

|---|---|---|

| 2-Chloroacetophenone | Unsubstituted phenyl ring | Baseline reactivity for aromatic α-haloketones. |

| 2-Chloro-1-(4-isopropylphenyl)ethanone | Isopropyl group at the para-position | Minimal steric effect on the reaction center; slight electronic donation. |

| This compound | Isopropyl group at the ortho-position | Significant steric hindrance at both the carbonyl and α-carbons, leading to reduced reaction rates for nucleophilic attack and SN2 displacement. |

Historical Context of Research on Related Chlorinated Phenyl Ethanone Derivatives

The study of chlorinated phenyl ethanone derivatives is rooted in the broader history of organic chemistry, particularly the development of reactions to form and functionalize aromatic ketones. The first synthesis of acetophenone was reported in 1857 by Charles Friedel, who would later, with James Crafts, develop the eponymous Friedel-Crafts acylation—a cornerstone method for preparing aromatic ketones. epa.gov

The investigation of α-haloketones began as early as the late 19th century. nih.gov Chemists quickly recognized their heightened reactivity, which made them valuable for creating new chemical bonds. The chlorination of acetophenones and related ketones became a standard transformation, providing access to a wide range of useful synthetic intermediates. These chlorinated derivatives, such as phenacyl chloride (2-chloro-1-phenylethanone), were instrumental in early studies of reaction mechanisms, including nucleophilic substitution.

In the 20th century, the rise of medicinal chemistry brought a new focus to these compounds. Researchers began to explore how substitutions on the phenyl ring could influence biological activity, leading to the synthesis of thousands of derivatives. The development of analytical techniques like NMR and mass spectrometry allowed for the detailed characterization of these molecules and their reaction products. While early research may have focused on simpler, sterically unhindered derivatives, the growing sophistication of synthetic methods has enabled chemists to prepare and study more complex structures like this compound, allowing for finer control over molecular shape and reactivity.

Structure

3D Structure

Properties

Molecular Formula |

C11H13ClO |

|---|---|

Molecular Weight |

196.67 g/mol |

IUPAC Name |

2-chloro-1-(2-propan-2-ylphenyl)ethanone |

InChI |

InChI=1S/C11H13ClO/c1-8(2)9-5-3-4-6-10(9)11(13)7-12/h3-6,8H,7H2,1-2H3 |

InChI Key |

YPGMFQZFRLKQPM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC=CC=C1C(=O)CCl |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Chloro 1 2 Isopropylphenyl Ethanone

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of 2-Chloro-1-(2-isopropylphenyl)ethanone would exhibit distinct signals corresponding to the aromatic and aliphatic protons. The aromatic protons on the disubstituted benzene (B151609) ring are expected to appear in the downfield region, typically between 7.1 and 7.6 ppm, due to the deshielding effect of the aromatic ring current. The multiplicity of these signals would likely be complex, appearing as multiplets due to spin-spin coupling between adjacent protons.

The aliphatic protons would be observed in the upfield region of the spectrum. The methine proton of the isopropyl group (-CH(CH₃)₂) is anticipated to be a septet around 3.0-3.5 ppm, coupled to the six equivalent methyl protons. These two methyl groups of the isopropyl moiety would, in turn, appear as a doublet at approximately 1.2 ppm. The methylene (B1212753) protons of the chloromethyl group (-CH₂Cl) are expected to produce a singlet at around 4.5-4.8 ppm, shifted downfield due to the electronegativity of the adjacent chlorine atom and the carbonyl group.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aromatic-H | 7.1 - 7.6 | Multiplet | 7-8 |

| -CH(CH₃)₂ | 3.0 - 3.5 | Septet | ~7 |

| -CH(CH₃)₂ | ~1.2 | Doublet | ~7 |

| -CH₂Cl | 4.5 - 4.8 | Singlet | N/A |

The ¹³C NMR spectrum would provide information on all the unique carbon atoms in the molecule. The carbonyl carbon (C=O) is the most deshielded and is expected to appear at the lowest field, in the range of 195-205 ppm. The quaternary aromatic carbon attached to the isopropyl group and the carbonyl group would also be in the downfield aromatic region (125-150 ppm). The other aromatic carbons would resonate in a similar range.

The aliphatic carbons would be found in the upfield region. The methine carbon of the isopropyl group is predicted to be around 30-35 ppm, while the equivalent methyl carbons would be at approximately 23-25 ppm. The methylene carbon of the chloromethyl group is expected to be in the range of 45-50 ppm.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | 195 - 205 |

| Aromatic-C (quaternary) | 135 - 150 |

| Aromatic-CH | 125 - 135 |

| -CH₂Cl | 45 - 50 |

| -CH(CH₃)₂ | 30 - 35 |

| -CH(CH₃)₂ | 23 - 25 |

To unambiguously assign all proton and carbon signals and confirm the connectivity, two-dimensional NMR experiments would be essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal correlations between coupled protons. For instance, it would show a cross-peak between the methine proton and the methyl protons of the isopropyl group, confirming their connectivity. It would also help in assigning the adjacent protons on the aromatic ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment would establish the direct one-bond correlations between protons and the carbons to which they are attached. For example, it would link the proton signals of the -CH₂Cl, isopropyl -CH, and isopropyl -CH₃ groups to their corresponding carbon signals.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides information about the functional groups present in a molecule.

The IR and Raman spectra of this compound would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration. For an α-chloro ketone, this band is typically observed at a higher frequency than in a simple ketone, likely in the range of 1700-1725 cm⁻¹. The carbon-chlorine (C-Cl) stretching vibration is expected to appear in the fingerprint region, generally between 600 and 800 cm⁻¹. This band might be of weak to medium intensity in the IR spectrum.

The aromatic ring would give rise to several characteristic bands. C-H stretching vibrations of the aromatic protons are expected just above 3000 cm⁻¹. C=C stretching vibrations within the ring typically appear in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations, which are indicative of the substitution pattern, would be observed in the 750-900 cm⁻¹ range.

The isopropyl group would also have characteristic vibrational modes. The C-H stretching of the methyl and methine groups will be observed in the 2850-3000 cm⁻¹ region. Characteristic bending vibrations for the isopropyl group, often a doublet, are expected around 1370-1385 cm⁻¹.

Predicted IR and Raman Data for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| C=O | Stretch | 1700 - 1725 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 3000 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Isopropyl C-H | Bend (doublet) | 1370 - 1385 |

| C-Cl | Stretch | 600 - 800 |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ionized molecules. This information is invaluable for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure based on fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm), which allows for the unambiguous determination of a compound's elemental formula. For this compound, the molecular formula is C₁₁H₁₃ClO.

HRMS analysis would measure the exact mass of the molecular ion ([M]⁺˙), enabling the confirmation of its elemental composition. The theoretical exact mass is calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, and ¹⁶O). This precise measurement is crucial for distinguishing between different compounds that may have the same nominal mass. kobv.de

Table 1: Theoretical Exact Mass and Elemental Composition of this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₁₃ClO |

| Isotopes Used | ¹²C, ¹H, ³⁵Cl, ¹⁶O |

| Theoretical Exact Mass | 196.0682 u |

| Nominal Mass | 196 u |

This interactive table outlines the elemental composition and calculated exact mass for the primary molecular ion.

In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion which then undergoes fragmentation. The resulting fragmentation pattern is a unique fingerprint that helps in structural elucidation.

Key fragmentation pathways for this compound are predicted to include:

Alpha-Cleavage: This is a common fragmentation pathway for ketones. libretexts.orglibretexts.org Cleavage of the C-C bond adjacent to the carbonyl group can occur.

Loss of the chloromethyl radical (•CH₂Cl) would result in the formation of a stable 2-isopropylbenzoyl cation.

Loss of the 2-isopropylphenyl radical would lead to the formation of the chloroacetyl cation.

Cleavage of the C-Cl Bond: The carbon-chlorine bond can break, leading to the loss of a chlorine radical (•Cl) and the formation of a [M-Cl]⁺ ion.

Rearrangements and Ring-Based Fragmentations: Fragmentation of the isopropyl group (loss of a methyl radical, •CH₃) and cleavages associated with the aromatic ring are also expected.

Isotopic Abundance Analysis: A characteristic feature in the mass spectrum of a chlorine-containing compound is the presence of an isotopic pattern for any chlorine-containing fragment. Chlorine has two stable isotopes: ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). This results in two peaks for each chlorine-containing ion: the M peak (containing ³⁵Cl) and an M+2 peak (containing ³⁷Cl), with a relative intensity ratio of approximately 3:1. docbrown.info This isotopic signature is a powerful tool for confirming the presence of chlorine in the molecule and its fragments.

Table 2: Predicted Major Fragments and Isotopic Peaks for this compound

| Ion Fragment | Proposed Structure | m/z (for ³⁵Cl) | m/z (for ³⁷Cl) | Predicted Relative Intensity |

|---|---|---|---|---|

| [C₁₁H₁₃ClO]⁺˙ | Molecular Ion | 196 | 198 | ~3:1 |

| [C₁₀H₁₃O]⁺ | [M-Cl]⁺ | 149 | - | - |

| [C₁₀H₁₃O]⁺ | [M-CH₂Cl]⁺ (2-isopropylbenzoyl cation) | 147 | - | - |

| [C₂H₂ClO]⁺ | [M-C₉H₁₁]⁺ (Chloroacetyl cation) | 77 | 79 | ~3:1 |

| [C₁₀H₁₀ClO]⁺˙ | [M-CH₃]⁺˙ | 181 | 183 | ~3:1 |

This interactive table shows the predicted fragmentation patterns and the characteristic isotopic peaks resulting from the presence of chlorine.

X-ray Crystallography for Solid-State Structure Determination

While specific experimental X-ray crystallography data for this compound is not publicly available, this section outlines the principles and the type of information that such an analysis would provide. X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govresearchgate.net

An X-ray crystallographic study would first determine the fundamental properties of the crystal lattice.

Crystal System: This classifies the crystal based on its rotational symmetry. The seven crystal systems are triclinic, monoclinic, orthorhombic, tetragonal, trigonal, hexagonal, and cubic.

Space Group: This provides a more detailed description of the symmetry within the crystal, including translational, rotational, and reflectional symmetry elements.

Unit Cell Parameters: These are the dimensions (lengths a, b, c) and angles (α, β, γ) of the unit cell, the smallest repeating unit of the crystal lattice.

Table 3: Crystallographic Parameters (Illustrative)

| Parameter | Information Provided |

|---|---|

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | Unit cell length |

| b (Å) | Unit cell length |

| c (Å) | Unit cell length |

| **α (°) ** | Unit cell angle |

| **β (°) ** | Unit cell angle |

| **γ (°) ** | Unit cell angle |

| **V (ų) ** | Volume of the unit cell |

| Z | Number of molecules per unit cell |

This table illustrates the type of data obtained from an X-ray diffraction experiment. Specific values for this compound would require experimental determination.

The primary output of a successful crystal structure determination is the precise location of each atom in the molecule. This allows for a detailed analysis of its molecular geometry. scribd.com

Bond Lengths: The distances between the nuclei of two bonded atoms can be measured with high precision. These values confirm the types of bonds (single, double, triple) and can reveal electronic effects within the molecule.

Bond Angles: The angles between adjacent bonds are determined. These are fundamental to defining the molecule's shape, such as the trigonal planar geometry around the carbonyl carbon and the tetrahedral geometry of the isopropyl group's central carbon. youtube.com

Torsion Angles (Dihedral Angles): These angles describe the rotation around a chemical bond. Key torsion angles in this compound would include the orientation of the chloromethyl group relative to the carbonyl group and the orientation of the entire acetyl chloride moiety relative to the phenyl ring.

Understanding how molecules pack together in a crystal is crucial for predicting material properties. X-ray crystallography reveals the non-covalent interactions that govern the crystal's supramolecular architecture. mdpi.com For this compound, potential intermolecular interactions would include:

Van der Waals Forces: These are the primary forces holding the molecules together, arising from temporary fluctuations in electron density.

Dipole-Dipole Interactions: The polar carbonyl group (C=O) and the C-Cl bond create molecular dipoles, leading to electrostatic interactions that influence molecular alignment.

Weak Hydrogen Bonds: C-H···O or C-H···Cl interactions, where a hydrogen atom on one molecule interacts with an electronegative oxygen or chlorine atom on a neighboring molecule, are possible and can play a significant role in stabilizing the crystal structure. mdpi.com

Halogen Bonding: The chlorine atom could potentially act as a halogen bond donor, interacting with an electron-rich region of an adjacent molecule, such as the carbonyl oxygen.

The analysis of these interactions helps to identify common packing motifs, such as dimers or chains, which form the extended solid-state structure.

Computational Chemistry Approaches for 2 Chloro 1 2 Isopropylphenyl Ethanone

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the geometric and electronic properties of a molecule from first principles.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Elucidation

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. niscpr.res.in It is based on the principle that the energy of a system can be determined from its electron density. In the context of 2-Chloro-1-(2-isopropylphenyl)ethanone, DFT would be employed to perform geometry optimization, which involves finding the arrangement of atoms that corresponds to the minimum energy of the molecule. This optimized geometry represents the most stable conformation of the molecule. nih.gov

Once the geometry is optimized, DFT can be used to elucidate the electronic structure, providing information about molecular orbitals, charge distribution, and other electronic properties. This information is crucial for understanding the molecule's stability, reactivity, and spectroscopic properties. niscpr.res.in

As an illustrative example, a DFT study on the analogous compound 2-chloro-1-(3-methyl-3-mesityl-cyclobutyl)ethanone was performed to determine its optimized geometric parameters. nanobioletters.com The following table presents a selection of the calculated bond lengths and bond angles for this related compound.

Table 1: Selected Optimized Geometrical Parameters for 2-chloro-1-(3-methyl-3-mesityl-cyclobutyl)ethanone

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length (Å) | C=O | 1.21 |

| C-Cl | 1.81 | |

| C-C (aromatic) | 1.39 - 1.42 | |

| Bond Angle (°) | O=C-C | 120.5 |

| Cl-C-C | 111.2 |

Data sourced from a computational study on 2-chloro-1-(3-methyl-3-mesityl-cyclobutyl)ethanone for illustrative purposes. nanobioletters.com

Selection of Appropriate Exchange-Correlation Functionals and Basis Sets

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. The exchange-correlation functional approximates the complex many-electron interactions. Common functionals include B3LYP, PBE, and M06-2X, each with varying levels of accuracy for different types of chemical systems and properties. banglajol.info

The basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets, such as the 6-311++G(d,p) or the cc-pVTZ, provide more flexibility in describing the spatial distribution of electrons, leading to more accurate results, albeit at a higher computational cost. banglajol.info The selection of an appropriate combination of functional and basis set is a critical step in any computational study to ensure the reliability of the calculated properties. For instance, in the study of 2-chloro-1-(3-methyl-3-mesityl-cyclobutyl)ethanone, the B3LYP functional combined with the cc-pVDZ basis set was utilized. niscpr.res.innanobioletters.com

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution and reactivity of a molecule.

Mapping of Electrostatic Potential Surfaces to Identify Nucleophilic and Electrophilic Sites

The MEP surface is a 3D plot of the electrostatic potential on the electron density surface of a molecule. asianresassoc.org It provides a visual representation of the charge distribution, where different colors are used to denote regions of varying electrostatic potential. Typically, red indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. Green and yellow represent regions of intermediate potential. asianresassoc.org By mapping the MEP surface of this compound, one could identify the likely sites for nucleophilic and electrophilic interactions.

Prediction of Reactive Regions and Intermolecular Interaction Sites

The MEP surface allows for the prediction of reactive regions and potential sites for intermolecular interactions. For this compound, the carbonyl oxygen would be expected to be a region of high negative potential (a nucleophilic site), making it a likely site for interaction with electrophiles or for hydrogen bonding. Conversely, the hydrogen atoms of the phenyl and isopropyl groups would likely be regions of positive potential, indicating electrophilic character.

In the case of 2-chloro-1-(3-methyl-3-mesityl-cyclobutyl)ethanone, the MEP analysis revealed that the most negative potential was located around the carbonyl oxygen atom, identifying it as a primary site for electrophilic attack. nanobioletters.com The regions of positive potential were found around the hydrogen atoms, indicating them as sites for nucleophilic attack. nanobioletters.com

Table 2: Conceptual Representation of MEP Surface Analysis for a Substituted Phenyl Ethanone (B97240)

| Molecular Region | Expected Electrostatic Potential | Predicted Reactivity |

|---|---|---|

| Carbonyl Oxygen | Negative (Red) | Nucleophilic site (prone to electrophilic attack) |

| Aromatic Hydrogens | Positive (Blue) | Electrophilic sites (prone to nucleophilic attack) |

This table is a conceptual representation based on general principles of MEP analysis and findings for the analogous compound 2-chloro-1-(3-methyl-3-mesityl-cyclobutyl)ethanone. nanobioletters.com

Frontier Molecular Orbital (FMO) Theory Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. researchgate.net

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. researchgate.net The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The energy gap between the HOMO and LUMO is an important indicator of a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com

For this compound, an FMO analysis would involve calculating the energies of the HOMO and LUMO and visualizing their spatial distribution. This would provide insights into the molecule's electron-donating and electron-accepting capabilities and help in predicting its behavior in chemical reactions.

The study on 2-chloro-1-(3-methyl-3-mesityl-cyclobutyl)ethanone included an FMO analysis, which provided the energies of the HOMO and LUMO and other quantum chemical descriptors. nanobioletters.com These values are presented in the table below as an illustrative example.

Table 3: Frontier Molecular Orbital Energies and Quantum Chemical Descriptors for 2-chloro-1-(3-methyl-3-mesityl-cyclobutyl)ethanone

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.78 |

| LUMO Energy | -1.23 |

| HOMO-LUMO Gap (ΔE) | 5.55 |

| Ionization Potential (I) | 6.78 |

| Electron Affinity (A) | 1.23 |

| Global Hardness (η) | 2.775 |

| Global Softness (S) | 0.360 |

| Electronegativity (χ) | 4.005 |

| Chemical Potential (μ) | -4.005 |

Data sourced from a computational study on 2-chloro-1-(3-methyl-3-mesityl-cyclobutyl)ethanone for illustrative purposes. nanobioletters.com

Calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

The electronic characteristics of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. researchgate.net The energies of these orbitals, denoted as EHOMO and ELUMO, are crucial quantum chemical parameters.

These energies are typically calculated using methods like Density Functional Theory (DFT), which offers a good balance between computational cost and accuracy for molecular analysis. niscpr.res.innanobioletters.com For a given molecule, the geometry is first optimized to find its most stable three-dimensional structure. Subsequently, DFT calculations, often employing a basis set such as B3LYP/6-311+G(d,p), are used to determine the energies of the molecular orbitals. researchgate.net

Table 1: Illustrative Frontier Molecular Orbital Energies and Quantum Chemical Parameters

| Parameter | Symbol | Formula | Illustrative Value (eV) |

|---|---|---|---|

| HOMO Energy | EHOMO | - | -6.42 |

| LUMO Energy | ELUMO | - | -2.01 |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.41 |

| Ionization Potential | I | -EHOMO | 6.42 |

| Electron Affinity | A | -ELUMO | 2.01 |

Note: Values are based on the analogue (2E)-3-(4-Fluorophenyl)-1-(4-isopropylphenyl)prop-2-en-1-one for illustrative purposes. researchgate.net

Interpretation of HOMO-LUMO Gap and its Correlation with Reactivity and Stability

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of a molecule's kinetic stability and chemical reactivity. researchgate.net A large energy gap implies high stability and low reactivity because more energy is required to excite an electron from the HOMO to the LUMO. asianresassoc.org Conversely, a small energy gap indicates that the molecule is more polarizable and more reactive, as it can readily donate or accept electrons. researchgate.netresearchgate.net

The HOMO-LUMO gap is a key parameter in determining global reactivity descriptors, which help to quantify a molecule's chemical behavior. asianresassoc.org These descriptors include:

Chemical Hardness (η): A measure of resistance to change in electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard."

Chemical Softness (S): The reciprocal of hardness. A "soft" molecule has a small HOMO-LUMO gap and is more reactive.

Electronegativity (χ): The power of an atom or group to attract electrons.

Chemical Potential (μ): Related to the "escaping tendency" of electrons from an equilibrium system.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

By analyzing these parameters derived from EHOMO and ELUMO, one can predict the reactivity of this compound. A smaller energy gap would suggest higher reactivity, potentially at the carbonyl group or the carbon bearing the chlorine atom, which are the likely sites for nucleophilic or electrophilic attack.

Spectroscopic Property Prediction from Computational Models

Computational models are extensively used to predict spectroscopic properties, providing a powerful tool for structural elucidation and the interpretation of experimental data. Theoretical calculations can generate spectra that, when compared to experimental results, help to confirm the molecular structure and assign vibrational modes and chemical shifts to specific atoms or functional groups. nanobioletters.com

Theoretical Infrared and NMR Spectra Generation for Comparison with Experimental Data

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated using DFT methods. These calculations provide the frequencies and intensities of the fundamental vibrational modes of the molecule. nih.gov For a molecule like this compound, this would allow for the identification of characteristic peaks, such as the C=O stretch of the ketone, C-Cl stretching, aromatic C-H stretches, and vibrations associated with the isopropyl group.

Often, calculated frequencies are systematically higher than experimental values due to the harmonic approximation used in the calculations. To improve agreement with experimental data, the computed frequencies are often multiplied by a scaling factor. researchgate.net The comparison between theoretical and experimental spectra can confirm structural assignments. For example, in a study of 2-chloro-1-(3-methyl-3-mesityl-cyclobutyl)–ethanone, a strong experimental peak for the C=O stretch was observed at 1745 cm⁻¹, which correlated well with the scaled theoretical value. nanobioletters.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within a DFT framework to calculate the NMR chemical shifts (δ) for ¹H and ¹³C nuclei. nih.gov These theoretical shifts are calculated relative to a standard, typically Tetramethylsilane (TMS).

For this compound, theoretical ¹H and ¹³C NMR spectra would predict the chemical shifts for the aromatic protons, the protons of the isopropyl group, and the methylene (B1212753) (CH₂) protons adjacent to the carbonyl group. The deshielding effect of the electronegative chlorine and oxygen atoms would be apparent in the calculated shifts of nearby nuclei. Comparing these predicted shifts with experimental data helps to validate the proposed structure and assign each resonance. niscpr.res.innih.gov

Table 2: Illustrative Comparison of Key Experimental and Theoretical Spectroscopic Data

| Spectroscopic Data | Functional Group/Atom | Expected Experimental Range | Theoretical Calculation Approach |

|---|---|---|---|

| FT-IR Frequency (cm⁻¹) | C=O Stretch | ~1700 cm⁻¹ | DFT (e.g., B3LYP/cc-pVDZ), scaled |

| FT-IR Frequency (cm⁻¹) | C-Cl Stretch | ~700-800 cm⁻¹ | DFT (e.g., B3LYP/cc-pVDZ), scaled |

| ¹H NMR Chemical Shift (ppm) | -CH₂-Cl | ~4.5-5.0 ppm | DFT/GIAO |

| ¹³C NMR Chemical Shift (ppm) | C=O | ~190-200 ppm | DFT/GIAO |

Note: The expected experimental ranges are general estimates for the functional groups present in this compound.

Reaction Pathway Elucidation via Transition State Calculations

Computational chemistry is instrumental in mapping the potential energy surface (PES) of a chemical reaction, allowing for the elucidation of reaction mechanisms. A key aspect of this is the identification and characterization of transition states (TS), which are the high-energy structures that connect reactants to products.

For this compound, transition state calculations could be used to study various reactions, such as nucleophilic substitution at the α-carbon or reactions involving the carbonyl group. The process involves locating the stationary points on the PES that correspond to the TS. A true transition state is a first-order saddle point, meaning it is an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom. This is confirmed by a vibrational frequency analysis, which should yield exactly one imaginary frequency for a valid transition state.

Conformational Analysis and Energy Landscapes of this compound

Molecules with rotatable single bonds, such as this compound, can exist in multiple spatial arrangements known as conformations. Conformational analysis aims to identify the stable conformers (energy minima) and the energy barriers for rotation between them.

The flexibility of this compound arises primarily from the rotation around the single bonds connecting the isopropyl group to the phenyl ring and the acyl group to the phenyl ring. To explore the conformational space, a potential energy surface (PES) scan can be performed. This involves systematically changing specific dihedral angles and calculating the energy at each step. niscpr.res.innanobioletters.com The resulting data can be plotted to create an energy landscape, which maps the energy of the molecule as a function of its geometry.

The low-energy regions on this landscape correspond to the most stable conformations, while the peaks represent the energy barriers to interconversion. For this compound, this analysis would reveal the preferred orientation of the isopropyl and chloroacetyl groups relative to the phenyl ring, taking into account factors like steric hindrance and electronic interactions. Identifying the global minimum energy conformation is crucial, as it represents the most populated state of the molecule and is typically the structure used for subsequent reactivity and spectroscopic calculations.

Applications of 2 Chloro 1 2 Isopropylphenyl Ethanone in Contemporary Organic Synthesis

Role as a Key Building Block for Complex Organic Molecules

2-Chloro-1-(2-isopropylphenyl)ethanone serves as a versatile starting material for the creation of intricate organic structures. Its utility stems from the reactive α-chloro ketone functional group, which readily participates in a variety of cyclization and substitution reactions.

Precursor to Diverse Heterocyclic Compounds

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry, and this compound provides a valuable entry point to several important classes of these molecules.

Indoles: While direct synthesis of indoles using this compound is not extensively documented in the provided search results, the analogous compound, 2-chloro-4'-fluoroacetophenone, is used in the synthesis of 3-(4-fluorophenyl)-1-isopropyl-1H-indole. rsc.org This suggests a plausible pathway where the chloroacetophenone derivative reacts with an appropriately substituted aniline (B41778) to form an α-aminoketone intermediate, which can then be cyclized, often with the aid of a Lewis acid like zinc chloride, to yield the indole (B1671886) core. rsc.org The Fischer indole synthesis is a well-established method for creating indoles from aryl hydrazines and ketones or aldehydes. nih.govnih.gov

Phthalazines: Phthalazine (B143731) derivatives can be synthesized from hydrazine (B178648) and its derivatives reacting with various precursors like phthalic anhydrides or 2-acyl benzoic acids. longdom.org A common route involves the condensation of a hydrazine with a suitable dicarbonyl compound. longdom.orgorganic-chemistry.orgresearchgate.net While a direct synthesis from this compound isn't explicitly detailed, its derivatives could potentially be transformed into intermediates suitable for phthalazine synthesis. For instance, oxidation of the isopropyl group could lead to a dicarbonyl functionality necessary for cyclization with hydrazine.

Thiadiazoles: Thiadiazoles are a class of five-membered heterocyclic compounds containing sulfur and nitrogen atoms, which are of significant interest in drug development. nih.govnih.gov Their synthesis often involves the cyclization of thiosemicarbazides or the reaction of hydrazine with dithiocarbamates. nih.gov For example, 5-anilino-2-(5-chloro-3-methyl benzofuran-2-yl)-1,3,4-oxadiazole is synthesized from the corresponding thiosemicarbazide (B42300) by treatment with iodine and potassium iodide. ijpsonline.com Similarly, a carbohydrazide (B1668358) can be condensed with a phenyl isothiocyanate to produce a thiosemicarbazide, which can then be cyclized. ijpsonline.com

Imidazolidinones: Imidazolidinones are five-membered heterocyclic compounds containing two nitrogen atoms and a carbonyl group. organic-chemistry.orgnih.govorganic-chemistry.org Their synthesis can be achieved through various routes, including the cycloaddition of aziridines with isocyanates, the intramolecular hydroamidation of propargylic ureas, and the cyclization of N-allylamines. organic-chemistry.org A pseudo-multicomponent one-pot protocol has been described for the synthesis of 1,3-disubstituted imidazolidin-2-ones, which involves the in situ formation of a Schiff base, followed by reduction and cyclization with carbonyldiimidazole (CDI). nih.gov

Synthesis of Chiral Compounds and Enantioselective Transformations

The synthesis of chiral molecules is of paramount importance in the pharmaceutical industry. This compound can serve as a prochiral substrate for the synthesis of chiral amines and other enantiomerically enriched compounds.

Chiral amines are crucial building blocks in asymmetric synthesis and are integral components of many drugs. sigmaaldrich.com Asymmetric reductive amination is a powerful method for producing chiral amines. researchgate.net A method for the synthesis of chiral vicinal chloroamines involves the asymmetric protonation of catalytically generated prochiral chloroenamines using chiral Brønsted acids. nih.gov This process allows for the simultaneous formation of a new C-N bond and the creation of a new chlorine-substituted stereocenter. nih.gov These chiral chloroamines can then be converted into other valuable compounds, such as heterocycle-substituted aziridines, through treatment with a base in a one-pot process. nih.gov

Intermediate in the Synthesis of Pharmacologically Relevant Scaffolds

The structural features of this compound make it an important intermediate in the synthesis of various pharmacologically active scaffolds.

Precursors to α-Amino Ketone and α-Hydroxy Ketone Derivatives

The chlorine atom in this compound is a good leaving group, making it susceptible to nucleophilic substitution. This reactivity allows for the straightforward synthesis of α-amino ketones and α-hydroxy ketones.

α-Amino Ketones: Reaction with various primary or secondary amines can displace the chloride to yield a range of α-amino ketones. These compounds are valuable intermediates in their own right, serving as precursors for the synthesis of more complex nitrogen-containing heterocycles.

α-Hydroxy Ketones: Hydrolysis of the chloro group, typically under basic conditions, leads to the formation of the corresponding α-hydroxy ketone. These derivatives are also useful synthetic intermediates.

Role in the Production of Substituted Acetophenone (B1666503) Derivatives for Further Chemical Functionalization

Substituted acetophenones are widely used as intermediates in organic synthesis. nih.gov The chlorination of substituted acetophenones is a common method for their preparation. google.com For example, 2-chloro-1-(3-hydroxyphenyl)ethanone can be synthesized by the chlorination of 3-hydroxyacetophenone with sulfuryl chloride. nih.govresearchgate.net The resulting α-chloroacetophenones are highly reactive and can be used to introduce a variety of functional groups at the α-position. nih.gov

Development of Novel Synthetic Methodologies

The reactivity of α-haloketones like this compound continues to inspire the development of new synthetic methods. These compounds are valuable for creating carbon-carbon and carbon-heteroatom bonds. The exploration of new catalysts and reaction conditions for transformations involving α-chloro ketones is an active area of research, aiming to improve efficiency, selectivity, and environmental sustainability.

Data Tables

Table 1: Heterocyclic Compounds Derived from α-Chloro Ketone Precursors

| Heterocycle | General Synthetic Approach | Key Reagents |

| Indoles | Fischer Indole Synthesis | Aryl hydrazines, Acid catalyst |

| Phthalazines | Condensation/Cyclization | Hydrazine derivatives, Dicarbonyl compounds |

| Thiadiazoles | Cyclization of Thiosemicarbazides | Thiosemicarbazides, Dehydrating agents |

| Imidazolidinones | Cycloaddition/Cyclization | Diamines, Carbonyl sources (e.g., CDI) |

Table 2: Chiral Transformations Involving α-Chloro Ketone Derivatives

| Transformation | Product | Key Concept | Catalyst/Reagent |

| Asymmetric Protonation | Chiral Vicinal Chloroamine | Enantioselective Protonation of Chloroenamine | Chiral Brønsted Acid |

| Aziridination | Chiral Aziridine | Intramolecular Cyclization | Base |

Incorporation into Cascade and One-Pot Reactions for Increased Synthetic Efficiency

This compound is an exemplary building block for cascade and one-pot reactions due to the presence of two adjacent electrophilic centers: the α-carbon bearing the chloro group and the carbonyl carbon. This dual reactivity allows for the rapid assembly of complex heterocyclic structures, which are prevalent in pharmaceuticals and materials science. mdpi.com By combining multiple reaction steps into a single procedure without isolating intermediates, these methods enhance efficiency, reduce solvent waste, and save time. mdpi.comnih.gov

The primary application of α-haloketones like this compound in one-pot syntheses is the formation of heterocycles. In these reactions, the α-haloketone reacts sequentially with reagents containing multiple nucleophilic sites. For instance, in the Hantzsch thiazole (B1198619) synthesis, it would react with a thioamide to form a thiazole ring in a single step. Similarly, reactions with amidines or ureas can yield imidazole (B134444) or oxazole (B20620) derivatives, respectively. These syntheses are foundational for creating scaffolds for biologically active molecules. nih.gov

Below is a table summarizing the types of heterocyclic systems that can be efficiently synthesized using an α-haloketone such as this compound in one-pot or cascade reactions.

| Reagent Class | Resulting Heterocycle | Synthetic Method Example |

| Thioamides / Thioureas | Thiazole | Hantzsch Thiazole Synthesis |

| Amidines | Imidazole | Imidazole Synthesis |

| Primary Amines & KCN | Aziridine | Gabriel-type Synthesis |

| o-Phenylenediamines | Quinoxaline | Quinoxaline Synthesis |

| o-Aminophenols | Benzoxazine | Benzoxazine Synthesis |

This table illustrates the versatility of α-haloketones as precursors in the efficient, one-pot synthesis of various important heterocyclic scaffolds.

Contributions to Green Chemistry Approaches in Synthetic Design

The use of this compound is adaptable to several principles of green chemistry, aiming to reduce the environmental impact of chemical manufacturing. These contributions focus on improving atom economy, utilizing safer solvents, and employing catalytic methods over stoichiometric reagents.

One significant green approach involves the synthesis of the α-haloketone itself. Traditional methods often use elemental bromine or chlorine, which present significant hazards. Modern protocols are being developed that utilize greener halogenating agents, such as those involving hypervalent iodine compounds like (diacetoxyiodo)benzene, which operate under milder, metal-free conditions. researchgate.net

In its application, transformations involving this compound can be designed to be more sustainable. For example, biocatalytic reduction of the ketone functionality using whole-cell systems or isolated enzymes offers a highly selective and environmentally benign alternative to traditional chemical reductants. Furthermore, the choice of solvent is critical. Replacing hazardous chlorinated solvents with greener alternatives, such as propylene (B89431) carbonate or deep eutectic solvents, can significantly lower the environmental footprint of a synthetic sequence. researchgate.net Continuous flow chemistry platforms also offer a greener approach, enabling reactions with minimal solvent use and improved safety and efficiency. researchgate.net

The following table outlines key green chemistry strategies applicable to the synthesis and reactions of this compound.

| Green Chemistry Principle | Application Area | Specific Example/Approach |

| Use of Safer Reagents | Synthesis of the compound | Replacing elemental halogens with hypervalent iodine reagents or N-halosuccinimides. |

| Biocatalysis | Transformation of the compound | Asymmetric reduction of the ketone to a chiral alcohol using engineered ketoreductases. |

| Use of Greener Solvents | Reaction medium | Substituting solvents like DMF or dichloromethane (B109758) with propylene carbonate, ionic liquids, or water. |

| Process Intensification | Reaction technology | Implementing continuous flow reactors to reduce waste, improve heat transfer, and enhance safety. |

This table highlights strategies that align the use of this compound with the principles of sustainable and green chemistry.

Applications Beyond Fine Chemical and Pharmaceutical Synthesis

Beyond its role as a synthetic intermediate, the chemical structure of this compound lends itself to applications in materials science, particularly in polymer chemistry.

Role as a Photoinitiator in Polymer Chemistry

This compound belongs to the acetophenone class of compounds, which are well-established as Type I photoinitiators for free-radical polymerization. psu.edursc.org Type I initiators are molecules that, upon absorption of ultraviolet (UV) light, undergo unimolecular fragmentation to generate free radicals, which in turn initiate the polymerization of monomers like acrylates or methacrylates. sigmaaldrich.com

The initiation mechanism for this compound involves a process known as α-cleavage or a Norrish Type I reaction. Upon excitation by UV radiation, the bond between the carbonyl group and the adjacent carbon atom (bearing the chlorine) breaks homolytically. This fragmentation produces two distinct radical species: a 2-isopropylbenzoyl radical and a chloromethyl radical (•CH₂Cl). rsc.org Both of these radicals are capable of initiating the polymerization chain reaction.

The radicals generated from the α-cleavage of this compound are detailed in the table below.

| Photoinitiator Fragment | Chemical Structure | Role in Polymerization |

| 2-Isopropylbenzoyl Radical | (CH₃)₂CH-C₆H₄-C(=O)• | Primary initiating radical |

| Chloromethyl Radical | •CH₂Cl | Secondary initiating radical |

This table specifies the free-radical species generated upon photolysis of this compound, which are responsible for initiating polymerization.

Future Research Directions and Unexplored Reactivity of 2 Chloro 1 2 Isopropylphenyl Ethanone

Development of Highly Stereoselective Synthetic Routes to Chiral Analogues of 2-Chloro-1-(2-isopropylphenyl)ethanone

The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical and agrochemical research. Developing stereoselective routes to chiral analogues of this compound, particularly chiral alcohols derived from its reduction, is a critical research area. Future efforts could focus on several key strategies:

Chiral Auxiliaries: This classic approach involves covalently attaching an enantiopure molecule (the auxiliary) to a substrate to direct a stereoselective transformation. ethz.ch For the target compound, an auxiliary could be used to control the stereochemistry of reactions at the α-carbon or the carbonyl group.

Catalytic Enantioselective Synthesis: This is the preferred modern approach, where a substoichiometric amount of a chiral catalyst creates a chiral environment for the reaction. ethz.ch For instance, the development of chiral catalysts for the asymmetric reduction of the ketone or for the enantioselective alkylation or arylation at the α-position would be highly valuable.

Chiral Pool Synthesis: This strategy utilizes readily available, inexpensive, and enantiomerically pure natural products like amino acids or sugars as starting materials. ethz.ch While less direct for this specific target, derivatives from the chiral pool could be used to synthesize chiral reagents for transformations.

| Stereoselective Strategy | Description | Potential Application to Target Compound | Advantages | Challenges |

|---|---|---|---|---|

| Chiral Auxiliaries | An enantiopure group is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. ethz.ch | Control of stereocenters created at the α-carbon. | High diastereoselectivity, predictable stereochemistry. | Requires additional steps for attachment and removal of the auxiliary. |

| Catalytic Enantioselective Synthesis | A small amount of a chiral catalyst (metal complex or organocatalyst) is used to generate a chiral product. ethz.ch | Asymmetric reduction of the ketone to form chiral alcohols; enantioselective α-functionalization. | Atom economical, high enantiomeric excesses achievable. | Catalyst development can be complex and expensive. |

| Enzymatic Resolution | An enzyme selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of enantiomers. | Kinetic resolution of a racemic mixture of a derivative, such as the corresponding chiral alcohol. | Very high enantioselectivity, mild reaction conditions. nih.gov | Often limited to 50% theoretical yield for the desired enantiomer. |

Investigation of Novel Catalytic Systems for Efficient and Sustainable Transformations

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency and reduce environmental impact. Research into new catalytic systems for transforming this compound could significantly expand its synthetic utility.

Key areas for investigation include:

Palladium-Catalyzed Cross-Coupling: While well-established for aryl halides, extending these reactions to the C-Cl bond of the α-chloro ketone could enable the direct formation of C-C, C-N, and C-O bonds, providing access to a wide range of derivatives.

Organocatalysis: Chiral amines, ureas, or phosphoric acids could be explored for enantioselective transformations, such as Michael additions or aldol (B89426) reactions, using the enolate derived from the target ketone.

Photoredox Catalysis: Visible-light-mediated catalysis could enable novel transformations under mild conditions, such as radical-based functionalization at the α-position.

Exploration of Bio-Inspired Synthetic Routes and Biocatalytic Applications

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. nih.gov Enzymes, operating under mild conditions in aqueous media, can catalyze reactions with exquisite chemo-, regio-, and stereoselectivity.

Future research in this area should focus on:

Ketoreductases (KREDs): These enzymes are highly effective for the asymmetric reduction of ketones to chiral alcohols. Screening and engineering KREDs to reduce this compound to either the (R)- or (S)-alcohol with high enantiomeric excess would provide a valuable route to chiral building blocks. nih.govresearchgate.net The resulting chiral chlorohydrins are versatile intermediates for synthesizing pharmaceuticals and other fine chemicals.

Dehalogenases: Enzymes capable of removing the chlorine atom could be used for detoxification or to produce the corresponding ketone, 1-(2-isopropylphenyl)ethanone, under environmentally benign conditions.

Whole-Cell Biocatalysis: Using whole microorganisms as catalysts can be more cost-effective than using isolated enzymes, as it eliminates the need for costly enzyme purification and cofactor regeneration. mdpi.com

| Enzyme Class | Potential Transformation | Significance |

|---|---|---|

| Ketoreductases (KREDs) | Asymmetric reduction of the carbonyl group to a chiral secondary alcohol. researchgate.net | Provides access to enantiomerically pure (R)- or (S)-alcohols, which are valuable chiral building blocks. |

| Lipases | Kinetic resolution of the corresponding racemic alcohol via enantioselective acylation. | An alternative method for separating enantiomers of the alcohol derivative. |

| Dehalogenases | Removal of the chlorine atom to yield 1-(2-isopropylphenyl)ethanone. | Offers a "green" method for dehalogenation or synthesis of the parent ketone. |

Advanced Mechanistic Studies using Isotopic Labeling and Kinetic Isotope Effects for Complex Reactions

A deep understanding of reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. Isotopic labeling and the measurement of kinetic isotope effects (KIEs) are powerful tools for elucidating the transition states of chemical reactions. libretexts.orgresearchgate.net

For reactions involving this compound, these studies could provide critical insights:

Nucleophilic Substitution: In reactions where the chlorine atom is displaced, a chlorine KIE (³⁵Cl/³⁷Cl) can determine the extent of C-Cl bond cleavage in the rate-determining step. researchgate.net Similarly, substituting the α-hydrogens with deuterium (B1214612) (²H) can distinguish between Sₙ1 and Sₙ2 mechanisms.

Enolate Formation: A deuterium KIE at the α-position can reveal whether C-H bond breaking is the rate-determining step in base-mediated reactions that proceed via an enolate intermediate. princeton.edu

These studies provide detailed information on the nature of the rate-determining step of a reaction. princeton.edubaranlab.org For example, a significant primary KIE (typically kH/kD > 2) observed when replacing the α-proton with deuterium would indicate that the C-H bond is broken in the slowest step of the reaction. libretexts.org

Integration of this compound into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are performed in a continuously flowing stream rather than a flask, offers numerous advantages over traditional batch processing, including enhanced safety, better temperature control, and easier scalability. nih.govelveflow.com Automated synthesis platforms can accelerate the discovery and optimization of new reactions by performing many experiments in parallel. nih.govresearchgate.net

The integration of this compound into these modern platforms represents a significant area for future research:

Improved Safety: Many reactions with α-haloketones can be highly exothermic or involve hazardous reagents. Flow reactors, with their small reaction volumes and high surface-area-to-volume ratios, allow for better heat dissipation, making these processes safer. elveflow.com

Reaction Optimization: Automated platforms can rapidly screen a wide range of catalysts, solvents, and reaction conditions to quickly identify the optimal parameters for transformations of the title compound. nih.govresearchgate.net

On-Demand Synthesis: Flow systems are ideal for the on-demand generation of reactive intermediates from this compound, which can then be used immediately in a subsequent reaction step, avoiding the need to isolate potentially unstable compounds.

Design and Synthesis of Advanced Materials Incorporating the this compound Motif

The reactivity of this compound can be harnessed to create novel polymers and advanced materials. The carbonyl and chloro- functionalities serve as versatile handles for polymerization or for grafting onto existing polymer backbones.

Potential research directions include:

Polymer Synthesis: The compound could potentially be used as a monomer or co-monomer in polymerization reactions. For example, the α-chloro group could be converted into a polymerizable group, or the entire molecule could be incorporated into a polymer backbone to modify its properties. The related compound 2-chloro-1,3-butadiene is a known monomer for producing synthetic rubber. rsc.org

Surface Modification: The reactive nature of the α-chloro ketone moiety could be used to functionalize surfaces, imparting new properties such as hydrophobicity or biocompatibility.

Functional Materials: Incorporating this structural motif into larger molecular architectures could lead to materials with interesting photophysical or electronic properties, with potential applications in organic electronics or sensor technology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.